Flavopiridol hydrochloride
Overview
Description
Flavopiridol, also known as Alvocidib, is a flavone synthesized from the natural product rohitukine, which is derived from an Indian medicinal plant, Dysoxylum binectariferum Hiern . It is a flavonoid alkaloid CDK9 kinase inhibitor under clinical development by Tolero Pharmaceuticals for the treatment of acute myeloid leukemia . It has also been studied for the treatment of arthritis and atherosclerotic plaque formation .
Synthesis Analysis
Flavopiridol is a semi-synthetic flavone obtained from Dysoxylum binectariferum . The synthetic derivatives of Flavopiridol have overcome a few demerits of its parent compound. Moreover, these derivatives have much improved CDK-inhibitory activity and therapeutic abilities for treating severe human diseases .Molecular Structure Analysis
The molecular formula of Flavopiridol is C21H20ClNO5 . Its melting temperature ranges from 186°C to 190°C, and its molecular weight is 401.84 g/mol .Chemical Reactions Analysis
Flavopiridol treatment results in decreased levels of the cell cycle proteins CDK9 and MCL1, and induces cell cycle arrest . It also decreases the in vitro ability of ATC cells to form colonies and impedes migration using a transwell migration assay .Physical And Chemical Properties Analysis
Flavopiridol is a yellow crystalline solid that can be identified through different spectroscopic and chromatographic techniques . Its molecular formula is C21H20ClNO5; its melting temperature ranges from 186°C to 190°C, and its molecular weight is 401.84 g/mol .Scientific Research Applications
Cancer Research
- Field : Oncology
- Application : Flavopiridol shows anti-cancer activities mainly by directly inhibiting CDK (i.e., CDK1, 2, 4, 6, and 7) through ATP-competitive inhibitions and indirectly minimizing the levels of cyclins (i.e., cyclin D1 and cyclin D3) or CDK inhibitors (p21 and p27) .
- Method : The compound is used in in vitro studies to treat cancer cells and observe the effects on cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .
- Results : Flavopiridol has shown to inhibit various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .
Anaplastic Thyroid Cancer Research
- Field : Endocrinology
- Application : Flavopiridol has been studied for its effects on anaplastic thyroid cancer (ATC), a rare but nearly uniformly fatal disease that is typically resistant to chemotherapy and radiation .
- Method : In vitro studies were conducted on a panel of ATC cell lines. The cell lines were treated over a ten-point concentration range .
- Results : Flavopiridol demonstrated potent inhibition of ATC cell line growth, migration and clonogenic potential in vitro. It also inhibited tumor growth in a patient-derived xenograft model of ATC .
Viral Infections
- Field : Virology
- Application : Flavopiridol has potential applications in the treatment of viral infections. It can inhibit the replication of certain viruses by interfering with the cell cycle, which is crucial for viral replication .
- Method : In vitro studies are conducted where cells infected with the virus are treated with Flavopiridol. The viral load is then measured to determine the effectiveness of the treatment .
- Results : The results have shown that Flavopiridol can effectively reduce the viral load in the treated cells .
Fungal Infections
- Field : Mycology
- Application : Similar to its use in viral infections, Flavopiridol can also be used to treat fungal infections. It inhibits the growth of fungi by disrupting the cell cycle .
- Method : In vitro studies are conducted where cells infected with the fungus are treated with Flavopiridol. The fungal load is then measured to determine the effectiveness of the treatment .
- Results : The results have shown that Flavopiridol can effectively reduce the fungal load in the treated cells .
Parasitic Infections
- Field : Parasitology
- Application : Flavopiridol has potential applications in the treatment of parasitic infections. It can inhibit the replication of certain parasites by interfering with the cell cycle, which is crucial for parasite replication .
- Method : In vitro studies are conducted where cells infected with the parasite are treated with Flavopiridol. The parasitic load is then measured to determine the effectiveness of the treatment .
- Results : The results have shown that Flavopiridol can effectively reduce the parasitic load in the treated cells .
Neurodegenerative Diseases
- Field : Neurology
- Application : Flavopiridol has been studied for its effects on neurodegenerative diseases. It can inhibit the progression of these diseases by interfering with the cell cycle, which is crucial for the survival of neurons .
- Method : In vitro studies are conducted where neurons are treated with Flavopiridol. The survival rate of the neurons is then measured to determine the effectiveness of the treatment .
- Results : The results have shown that Flavopiridol can effectively increase the survival rate of neurons, thereby slowing down the progression of neurodegenerative diseases .
properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMSNQNWOCSPIK-LWHGMNCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048961 | |
Record name | Flavopiridol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flavopiridol hydrochloride | |
CAS RN |
131740-09-5 | |
Record name | 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131740-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alvocidib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131740095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavopiridol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-cis-2-chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-1-benzopyran-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALVOCIDIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D48MS3A6N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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